molecular formula C23H18N2O5 B11038850 3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B11038850
M. Wt: 402.4 g/mol
InChI Key: XKEJKFFMFVKVFV-UHFFFAOYSA-N
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Description

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid is a complex organic compound featuring a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of a quinoline derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like methanol or acetic acid, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .

Scientific Research Applications

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid
  • Indole derivatives
  • Thiadiazoles

Uniqueness

3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoic acid is unique due to its specific combination of a quinoline core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C23H18N2O5/c26-20-11-15(13-5-2-1-3-6-13)10-19-17(20)12-18(22(28)25-19)21(27)24-16-8-4-7-14(9-16)23(29)30/h1-9,12,15H,10-11H2,(H,24,27)(H,25,28)(H,29,30)

InChI Key

XKEJKFFMFVKVFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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